3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione
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Overview
Description
3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione is a heterocyclic compound that contains a triazole and quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl chloride with benzyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazoloquinazolines.
Scientific Research Applications
3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione has several applications in scientific research:
Medicinal Chemistry: Potential use as an anticancer, antimicrobial, or antiviral agent due to its unique structure and biological activity.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its broad range of biological activities.
Quinazoline: Used in the development of anticancer agents.
Benzyl Isothiocyanate: Known for its antimicrobial properties.
Uniqueness
3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione is unique due to its combined triazole and quinazoline moieties, which provide a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C16H11ClN4S2 |
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Molecular Weight |
358.9 g/mol |
IUPAC Name |
3-benzyl-7-chloro-1H-[1,2,4]triazolo[5,1-b]quinazoline-2,9-dithione |
InChI |
InChI=1S/C16H11ClN4S2/c17-11-6-7-13-12(8-11)14(22)21-15(18-13)20(16(23)19-21)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,23) |
InChI Key |
NGJHQKNCIDNVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=S)NN3C2=NC4=C(C3=S)C=C(C=C4)Cl |
Origin of Product |
United States |
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